2-Methylpyrido[2,3-b]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-6-5-10-8-7(11-6)3-2-4-9-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYWACMELIMCPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566174 | |
| Record name | 2-Methylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155629-97-3 | |
| Record name | 2-Methylpyrido[2,3-b]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155629-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Pyrido[2,3-b]pyrazine (B189457) Derivatives
Established methods for the synthesis of the pyrido[2,3-b]pyrazine core primarily rely on the construction of the pyrazine (B50134) ring onto a pre-existing pyridine (B92270) backbone. These methods include condensation reactions, cyclization approaches, and subsequent aromatization strategies.
Condensation Reactions in Pyrido[2,3-b]pyrazine Synthesis
The most prevalent and direct method for the synthesis of the pyrido[2,3-b]pyrazine ring system is the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound. This approach offers a straightforward route to a wide array of derivatives.
The reaction between 2,3-diaminopyridine and an appropriate α-dicarbonyl compound is a cornerstone in the synthesis of pyrido[2,3-b]pyrazines. To synthesize 2-Methylpyrido[2,3-b]pyrazine, the logical dicarbonyl partner would be pyruvaldehyde (also known as methylglyoxal). The reaction proceeds through the formation of a dihydropyrido[2,3-b]pyrazine intermediate, which can then be oxidized to the aromatic product. The regioselectivity of this condensation can be a critical factor, especially with unsymmetrical dicarbonyl compounds.
| Reactant 1 | Reactant 2 | Product | Notes |
| 2,3-Diaminopyridine | Pyruvaldehyde (Methylglyoxal) | This compound | The reaction typically proceeds via a dihydropyrido[2,3-b]pyrazine intermediate which is subsequently aromatized. |
Research into the synthesis of related pyrido[2,3-b]pyrazine derivatives has shown that these condensation reactions can be carried out in various solvents and under different catalytic conditions to optimize yields.
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules in a one-pot synthesis. For the synthesis of pyrido[2,3-b]pyrazine derivatives, a three-component reaction has been reported involving an aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol. nih.gov This methodology leads to the formation of more complex, fused pyrido[2,3-b]pyrazine systems. While this specific MCR does not directly yield this compound, it highlights the applicability of MCRs in constructing the core ring system. The general scheme for such a reaction is presented below.
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Yield |
| Substituted aromatic aldehyde | 1,3-Indanedione | 2-Aminopyrazine | p-TSA | Indeno[2',1':5,6]pyrido[2,3-b]pyrazine derivatives | 82-89% nih.gov |
Cyclization Approaches for Pyrido[2,3-b]pyrazine Ring Formation
Cyclization strategies often involve the formation of one of the heterocyclic rings from an acyclic or partially cyclic precursor. In the context of this compound, this could involve the cyclization of a suitably functionalized pyridine derivative. For instance, a 2-amino-3-(substituted amino)pyridine derivative could undergo intramolecular cyclization to form a dihydropyrido[2,3-b]pyrazine, which can then be aromatized.
Aromatization Strategies for Partially Hydrogenated Pyrido[2,3-b]pyrazines
Partially hydrogenated pyrido[2,3-b]pyrazines, such as dihydropyrido[2,3-b]pyrazines, are common intermediates in the synthesis of the fully aromatic system. The final step of aromatization is crucial and can be achieved using various oxidizing agents. Common methods include air oxidation, which can occur spontaneously in some cases, or the use of chemical oxidants.
| Dihydro- precursor | Oxidizing Agent | Product |
| Dihydropyrido[2,3-b]pyrazine | Air/O₂ | Pyrido[2,3-b]pyrazine |
| Dihydropyrido[2,3-b]pyrazine | Chemical Oxidants (e.g., DDQ, MnO₂) | Pyrido[2,3-b]pyrazine |
Advanced Synthetic Methodologies Applied to Pyrido[2,3-b]pyrazines
Modern synthetic organic chemistry offers a range of advanced methodologies that can be applied to the synthesis of heterocyclic compounds like pyrido[2,3-b]pyrazines. These methods often provide advantages in terms of efficiency, selectivity, and milder reaction conditions.
One notable advanced methodology is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. The synthesis of various quinoxalines and pyrido[2,3-b]pyrazines has been reported using microwave assistance, often without the need for a solvent or catalyst. nih.gov This approach could potentially be adapted for the synthesis of this compound from 2,3-diaminopyridine and pyruvaldehyde.
Another powerful tool in modern synthesis is palladium-catalyzed cross-coupling reactions. While often used for the functionalization of a pre-existing heterocyclic core, these methods can also be employed in the construction of the ring system itself. For instance, palladium-catalyzed C-N bond formation reactions could be envisioned in the cyclization step to form the pyrazine ring.
Transition Metal-Catalyzed Reactions
Transition metal catalysis is a cornerstone in the synthesis and functionalization of complex heterocyclic compounds like pyrido[2,3-b]pyrazines. These methods offer high efficiency and selectivity for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are particularly prominent for derivatizing the pyrido[2,3-b]pyrazine core. mdpi.com For instance, after introducing a halogen, such as iodine, at the 8-position of the ring system via deprotometalation, Suzuki coupling reactions can be employed to introduce aryl groups. mdpi.com This involves reacting the 8-iodo-pyrido[2,3-b]pyrazine intermediate with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄. mdpi.comresearchgate.net Similarly, palladium catalysts facilitate C-N bond formation, allowing for the introduction of aniline derivatives at specific positions on the scaffold. mdpi.com
Beyond palladium, other metals have been utilized. Bismuth(III) chloride supported on silica (BiCl₃/SiO₂) has been reported as an effective and reusable catalyst for the condensation of 1,2-dicarbonyl compounds with diamines to yield pyrido[2,3-b]pyrazine derivatives. researchgate.net This heterogeneous catalytic system proceeds smoothly under ambient temperatures and offers advantages in terms of catalyst recovery and reuse. researchgate.net Copper-catalyzed reactions have also been employed for C-N bond formation to introduce azole groups at the 8-position of the core structure. mdpi.com
| Catalyst System | Reaction Type | Position | Reactants | Product Type |
|---|---|---|---|---|
| Pd(PPh₃)₄ / Cs₂CO₃ | Suzuki Coupling | 8 | 8-Iodo-pyrido[2,3-b]pyrazine, Arylboronic acid | 8-Aryl-pyrido[2,3-b]pyrazine mdpi.com |
| Pd₂(dba)₃ / Xantphos | Intramolecular C-C bond formation | - | 8-Halogenated 2,3-diphenylpyrido[2,3-b]pyrazines | Pyrazino-fused γ-carboline mdpi.com |
| BiCl₃/SiO₂ | Condensation / Cyclization | Core Synthesis | 1,2-dicarbonyls, Arene-1,2-diamines | Pyrido[2,3-b]pyrazine core researchgate.net |
| Copper | C-N Bond Formation | 8 | 8-Iodopyrido[2,3-b]pyrazine, Azoles | 8-Azolyl-pyrido[2,3-b]pyrazine mdpi.com |
Organocatalytic and Photocatalytic Processes
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in heterocyclic synthesis. A notable example is the multicomponent synthesis of substituted pyrido[2,3-b]pyrazine derivatives using p-Toluenesulfonic acid (p-TSA) as the catalyst. nih.govrsc.org This reaction involves the one-pot condensation of an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine. nih.govrsc.org The use of an organocatalyst like p-TSA avoids the need for metal catalysts and often proceeds under milder conditions. nih.gov
The regioselectivity of the common synthesis method for the pyrido[2,3-b]pyrazine core—the condensation of pyridinediamines with unsymmetrical α-oxocarbonyl compounds—can be significantly influenced by acidic catalysis. benthamdirect.comeurekaselect.com Studies have shown that conducting the reaction at low temperatures in acidic solvents like acetic acid or trifluoroacetic acid can increase the yield of the desired, more biologically active regioisomer. benthamdirect.com
Additionally, heterogeneous catalysts like silica gel and molecular sieves have been used to catalyze the synthesis of novel pyrido[2,3-b]pyrazine 1,4-dioxide derivatives from furazano[4,5-b]pyridine 3-oxide and the enolic form of 1,3-diketones. nih.gov
Currently, there is limited specific information available in the scientific literature regarding the application of photocatalytic processes for the direct synthesis of the this compound scaffold. This remains an area for future exploration.
Electro-catalytic Synthesis Techniques
While derivatives of pyrido[2,3-b]pyrazine have been investigated for their electrochemical properties, particularly in the context of DNA sensing, the use of electro-catalytic techniques for the primary synthesis of the this compound core is not a widely documented method in the reviewed literature. nih.govrsc.orgrsc.orgresearchgate.net The synthesis of this scaffold predominantly relies on condensation and cross-coupling methodologies.
Green Chemistry Considerations in Pyrido[2,3-b]pyrazine Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. The use of multicomponent reactions (MCRs) is a key strategy in this regard, as they enhance efficiency and atom economy by combining multiple reactants in a single step to form a complex product. orgchemres.org The p-TSA catalyzed synthesis of pyrido[2,3-b]pyrazine derivatives is an example of an MCR. nih.govrsc.org
The choice of solvent is another critical aspect of green chemistry. The aforementioned MCR can be performed in ethanol, which is considered a more environmentally benign solvent compared to many chlorinated hydrocarbons. nih.govrsc.org Furthermore, the development of reusable heterogeneous catalysts, such as the silica-supported bismuth(III) chloride system, aligns with green chemistry goals by simplifying product purification and reducing catalyst waste. researchgate.net
Derivatization Strategies of the this compound Scaffold
Derivatization of the core this compound structure is essential for modulating its physicochemical and biological properties. Strategies focus on introducing a wide range of functional groups and side chains at various positions on the heterocyclic framework.
Functionalization at Various Positions of the Core Structure
Functionalization can be targeted to different sites on the pyrido[2,3-b]pyrazine nucleus. A common approach involves an initial deprotometalation of the core, followed by trapping the resulting organometallic intermediate with an electrophile. mdpi.com For example, using a lithium-zinc combination can achieve deprotonation, and subsequent reaction with iodine introduces an iodo group, typically at the 8-position. mdpi.com This halogenated intermediate is a versatile handle for further modifications, primarily through transition metal-catalyzed cross-coupling reactions. mdpi.com
The nitrogen atoms within the pyrazine ring are also key sites for functionalization. N-alkylation of the 1- and 4-positions can be achieved to produce N1,N4-dialkylated pyrido[2,3-b]pyrazine derivatives. researchgate.net An efficient method for this transformation involves using phase-transfer catalysis under mild conditions, which facilitates the reaction between the pyrido[2,3-b]pyrazine core and alkylating agents. researchgate.net
Introduction of Diverse Side Chains and Substituents
Building upon initial functionalization, a vast array of side chains and substituents can be introduced. Following halogenation at the 8-position, palladium-catalyzed Suzuki couplings are effective for installing various aryl and heteroaryl moieties. mdpi.com
The 2-position of the pyrido[2,3-b]pyrazine ring is another critical site for introducing diversity. d-nb.info Synthetic strategies have been specifically designed to generate a series of compounds with different substitution groups at this position to explore structure-activity relationships. d-nb.info Direct substitution at the 8-position can also be used to introduce alkylamino and benzylamino groups. mdpi.com Furthermore, an 8-hydrazino derivative can be synthesized, which serves as a platform to create various aryl hydrazones, further expanding the chemical diversity of the scaffold. mdpi.com
| Position(s) | Reaction Type | Key Reagents | Introduced Group/Modification |
|---|---|---|---|
| 8 | Halogenation | LiTMP / ZnCl₂·TMEDA, then I₂ | Iodo group mdpi.com |
| 8 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl groups mdpi.com |
| 8 | C-N Coupling | Anilines or Azoles, Pd or Cu catalyst | Amino or Azolyl groups mdpi.com |
| 1, 4 | N-Alkylation | Alkyl halides, Phase-transfer catalyst | Alkyl groups researchgate.net |
| 2 | Various | (Not specified) | Diverse substitution groups d-nb.info |
| 8 | Nucleophilic Substitution | Hydrazine | Hydrazino group mdpi.com |
Preparation of Hydrazide Derivatives
The initial step is the oxidation of the 2-methyl group to a carboxylic acid, yielding pyrido[2,3-b]pyrazine-2-carboxylic acid. This can be achieved using strong oxidizing agents. For instance, the oxidation of alkyl groups on pyrazine rings has been effectively carried out using potassium permanganate (KMnO₄) google.com. The reaction is typically performed in a suitable solvent under controlled temperature to ensure complete conversion and minimize side reactions.
Once the carboxylic acid is obtained, it is often converted to a more reactive intermediate, such as an ester, to facilitate the subsequent reaction with hydrazine. The synthesis of methyl esters of related pyrido[2,3-b]pyrazine carboxylates has been reported, indicating the viability of this approach . The carboxylic acid is reacted with an alcohol, such as methanol (B129727), in the presence of an acid catalyst to produce the corresponding methyl ester.
The final step is the hydrazinolysis of the ester. The methyl pyrido[2,3-b]pyrazine-2-carboxylate is treated with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux to drive the reaction to completion, affording the 2-(hydrazinocarbonyl)pyrido[2,3-b]pyrazine, also known as pyrido[2,3-b]pyrazine-2-carbohydrazide.
The table below summarizes the key steps and reagents involved in the preparation of these hydrazide derivatives.
| Step | Transformation | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Oxidation | Potassium permanganate (KMnO₄) | Pyrido[2,3-b]pyrazine-2-carboxylic acid |
| 2 | Esterification | Methanol (CH₃OH), Acid catalyst | Methyl pyrido[2,3-b]pyrazine-2-carboxylate |
| 3 | Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O) | Pyrido[2,3-b]pyrazine-2-carbohydrazide |
Convergent Synthesis Approaches for Complex Pyrido[2,3-b]pyrazine Architectures
Convergent synthesis strategies offer an efficient means to construct complex molecules by joining pre-synthesized fragments. In the context of this compound, this approach typically involves the initial functionalization of the heterocyclic core, followed by cross-coupling reactions to introduce diverse substituents and build more elaborate architectures.
A key strategy for functionalizing the pyrido[2,3-b]pyrazine scaffold is through halogenation. Directed deprotonation-metalation followed by trapping with an electrophilic halogen source can introduce a halogen atom, such as iodine or bromine, at a specific position on the ring system mdpi.com. For instance, a halogen can be introduced at the 8-position of the pyrido[2,3-b]pyrazine core. This halogenated intermediate serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.
Once the halogenated this compound is synthesized, it can be coupled with a wide range of partners to create carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to building molecular complexity in a convergent manner.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the halogenated pyrido[2,3-b]pyrazine with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This method is highly effective for forming biaryl structures mdpi.com.
Copper-Catalyzed N-Arylation: The halogenated scaffold can also undergo C-N bond formation. For example, coupling with azoles can be achieved using a copper catalyst mdpi.com. This allows for the introduction of various nitrogen-containing heterocyclic moieties.
Other Cross-Coupling Reactions: The versatility of the halogenated intermediate extends to other cross-coupling reactions like the Sonogashira coupling (with terminal alkynes) and the Buchwald-Hartwig amination (with amines), which further expand the range of accessible complex architectures.
These convergent approaches, starting from a functionalized this compound, enable the systematic and efficient assembly of libraries of complex molecules with diverse functionalities. The table below illustrates some exemplary convergent coupling reactions on a hypothetical 8-halo-2-methylpyrido[2,3-b]pyrazine.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 8-Aryl-2-methylpyrido[2,3-b]pyrazine |
| Copper-Catalyzed N-Arylation | Azole (e.g., pyrazole) | CuI, Base | 8-(Azol-1-yl)-2-methylpyrido[2,3-b]pyrazine |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 8-(Alkynyl)-2-methylpyrido[2,3-b]pyrazine |
| Buchwald-Hartwig Amination | Amine (e.g., aniline) | Pd catalyst, Ligand, Base | 8-(Amino)-2-methylpyrido[2,3-b]pyrazine |
Molecular Structure Elucidation and Intermolecular Interactions
X-ray Crystallographic Analysis of 2-Methylpyrido[2,3-b]pyrazine Derivatives
X-ray crystallography provides definitive information on the spatial arrangement of atoms within a crystal. Studies on derivatives of the core this compound structure offer a window into its stereochemical properties.
The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be built using symmetry operations. In the case of one derivative, methyl pyrido[2,3-b]pyrazine-3-carboxylate, the asymmetric unit is composed of two crystallographically independent molecules, labeled A and B. nih.govnih.gov These two molecules are noted to be strikingly similar in their bond distances, angles, and thermal parameters, exhibiting a symmetry that is almost that of an inversion center. nih.gov
Analysis of the crystal structure for methyl pyrido[2,3-b]pyrazine-3-carboxylate shows that the bond lengths and angles within the two independent molecules (A and B) of the asymmetric unit are in agreement with each other and fall within normal ranges. nih.gov This consistency between the two molecules underscores the stability and preferred geometry of the pyridopyrazine framework.
Torsional and dihedral angles describe the conformation of the molecule and the planarity of its ring systems. In 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the pyridopyrazine moiety is relatively planar, with the pyrazine (B50134) and pyridine (B92270) rings being inclined to each other by only 1.33 (7)°. nih.govnih.gov However, in its brominated derivative, 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the pyridopyrazine moiety is more buckled, showing a larger dihedral angle of 8.78 (10)° between the rings. nih.govnih.gov These studies also reveal the orientation of substituent groups; for instance, the thienyl rings in these derivatives are inclined at various angles to the mean plane of the central pyridopyrazine system. nih.govresearchgate.net
Non-Covalent Interactions in Pyrido[2,3-b]pyrazine (B189457) Crystal Packing
In the crystal structure of methyl pyrido[2,3-b]pyrazine-3-carboxylate, the molecules are linked through intermolecular C—H···O and C—H···N hydrogen bonds, which together form a three-dimensional network. nih.govnih.gov Similarly, the crystal packing of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine features C—H···N intermolecular interactions that help form layers. nih.govnih.gov These hydrogen bonds are crucial for the stabilization of the crystal lattice.
Below is a table detailing the hydrogen bond geometry for methyl pyrido[2,3-b]pyrazine-3-carboxylate. nih.gov
| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C3A—H3AA···O2A | 0.93 | 2.54 | 3.2401 (13) | 133 |
| C4A—H4AA···N2B | 0.93 | 2.55 | 3.3311 (14) | 141 |
| C9A—H9AA···N1B | 0.96 | 2.62 | 3.4741 (14) | 149 |
| C3B—H3BA···O2B | 0.93 | 2.53 | 3.2496 (14) | 135 |
| C4B—H4BA···N2A | 0.93 | 2.51 | 3.3350 (14) | 147 |
| C9B—H9BA···N1A | 0.96 | 2.57 | 3.4266 (14) | 149 |
D = Donor atom, A = Acceptor atom
Aromatic π–π stacking interactions are another significant force in the crystal packing of pyridopyrazine derivatives. The crystal structure of methyl pyrido[2,3-b]pyrazine-3-carboxylate features both pyrazine-pyrazine and pyridine-pyrazine π–π interactions. nih.govnih.gov In a different derivative, 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the pyridopyrazine moieties are engaged in offset π-stacking. nih.gov These interactions contribute significantly to the cohesion and stability of the crystal structure.
The table below summarizes key parameters of the observed π–π stacking interactions in these derivatives.
| Interaction Type | Derivative | Centroid-Centroid Distance (Å) | Interplanar Distance (Å) | Offset (Å) |
| Pyrazine-Pyrazine | Methyl pyrido[2,3-b]pyrazine-3-carboxylate | 3.6994 (5) nih.govnih.gov | - | - |
| Pyridine-Pyrazine | Methyl pyrido[2,3-b]pyrazine-3-carboxylate | 3.6374 (5) nih.govnih.gov | - | - |
| Pyridopyrazine-Pyridopyrazine | 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | - | 3.431 (9) nih.govnih.gov | 1.14 nih.govnih.gov |
Halogen Bonding Interactions (e.g., C—Br···π)
While the crystal structure of this compound itself does not feature halogen bonding, studies on halogenated derivatives of the pyrido[2,3-b]pyrazine core reveal the significant role of such interactions in directing molecular assembly. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base) such as a lone pair or a π-electron system.
In the case of N-heterocyclic compounds, the electron-rich π-system of the aromatic rings can serve as the Lewis base, participating in halogen···π interactions. These interactions, particularly with heavier halogens like bromine and iodine, can be a powerful tool in crystal engineering, influencing the solid-state architecture of molecules.
The potential for a C—Br···π interaction exists due to the electron-deficient region on the bromine atom (the σ-hole) which can be attracted to the electron-rich π-cloud of the pyridopyrazine ring of an adjacent molecule. The geometry and strength of such an interaction would be highly dependent on the electronic environment of the ring system. The presence of nitrogen atoms in the pyrido[2,3-b]pyrazine core makes the π-system electron-deficient, which might weaken its potential as a halogen bond acceptor compared to more electron-rich aromatic systems like benzene. nih.gov However, the specific substitution pattern on the ring can modulate this electron density.
Detailed crystallographic analysis of brominated derivatives is essential to confirm and characterize the precise nature of these C—Br···π interactions, including bond distances and angles, which dictate their contribution to the supramolecular assembly.
Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, FT-IR)
The structural integrity and purity of this compound are unequivocally confirmed through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools, each providing unique and complementary information about the molecular framework. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra would provide a definitive fingerprint of its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the aromatic rings and the methyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atoms and their position relative to these atoms. Protons on the pyridine and pyrazine rings will appear in the downfield region, typically between 7.0 and 9.0 ppm. The methyl group, being attached to the pyrazine ring, would appear as a sharp singlet in the upfield region, likely around 2.5-3.0 ppm. The coupling patterns (splitting) between adjacent aromatic protons would be crucial for assigning each signal to its specific position on the heterocyclic core.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show eight distinct signals corresponding to the eight carbon atoms in this compound. The carbons of the heterocyclic rings are expected to resonate in the downfield region (typically >120 ppm) due to the influence of the electronegative nitrogen atoms. The methyl carbon would give a characteristic signal in the upfield region of the spectrum.
Below are tables of expected chemical shift values based on analyses of similar pyrazine and pyridopyrazine structures.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Methyl (CH₃) | ~2.7 | Singlet |
| Aromatic (H) | 7.5 - 9.2 | Multiplets, Doublets |
| Aromatic (H) | 7.5 - 9.2 | Multiplets, Doublets |
| Aromatic (H) | 7.5 - 9.2 | Multiplets, Doublets |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Methyl (CH₃) | ~20-25 |
| Aromatic (C) | 120 - 160 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The FT-IR spectrum of this compound would be characterized by several key absorption bands.
C-H Vibrations: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The C-H stretching and bending vibrations from the methyl group would be observed around 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.
C=N and C=C Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the fused aromatic rings are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. These absorptions are a key indicator of the heterocyclic aromatic system.
Ring Vibrations: The "fingerprint" region of the spectrum, below 1400 cm⁻¹, would contain a complex pattern of absorptions corresponding to various bending and stretching vibrations of the entire fused ring system, which is unique to the molecule.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium-Weak |
| Aromatic C=C and C=N Stretch | 1400 - 1650 | Strong-Medium |
| C-H Bend (Methyl) | 1375 - 1450 | Medium |
Together, NMR and FT-IR spectroscopy provide a comprehensive and unambiguous structural confirmation of this compound, ensuring the identity and purity of the compound for further research and application. nih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of 2-Methylpyrido[2,3-b]pyrazine and its Derivatives
Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of pyrido[2,3-b]pyrazine (B189457) systems. nih.gov Methods such as B3LYP (Becke's three-parameter Lee-Yang-Parr) functional combined with basis sets like 6-31G(d,p) are commonly used to perform these calculations. rsc.orgimist.ma Such studies are crucial for understanding non-covalent interactions, chemical reactivity, stability, and predicting the potential of these compounds in various applications, including display technology and pharmaceuticals. nih.gov
Prediction of Electronic and Spectroscopic Properties
DFT calculations are instrumental in predicting the electronic and spectroscopic characteristics of pyrido[2,3-b]pyrazine derivatives. rsc.org Theoretical computations are often performed to complement experimental findings from techniques like NMR and FT-IR. nih.gov For instance, in a study of newly synthesized pyrido[2,3-b]pyrazine-based heterocyclic compounds, DFT computations at the B3LYP/6-31G(d,p) level of theory were successfully executed to ascertain their spectroscopic and electronic properties. rsc.org Furthermore, time-dependent DFT (TD-DFT) is employed to simulate and interpret electronic absorption spectra, providing a deeper understanding of the molecule's behavior. mdpi.com These theoretical approaches allow for the analysis of various molecular properties, including dipole moment (μ), average polarizability (⟨α⟩), and hyperpolarizabilities, which are critical for applications in nonlinear optics (NLO). nih.gov
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular stability and reactivity. nih.gov
In studies of pyrido[2,3-b]pyrazine derivatives, DFT and TD-DFT calculations are used to determine the energies of these frontier orbitals. nih.govnih.gov A smaller energy gap generally corresponds to higher reactivity and is a key factor in designing molecules with specific electronic properties. nih.gov For a series of D–A–D structured dyes with a pyrido[2,3-b]pyrazine acceptor, the HOMO and LUMO energy levels were calculated to be between -5.34 to -5.97 eV and -3.61 to -3.70 eV, respectively, with band gaps ranging from 1.67 to 2.36 eV. nih.gov
| Compound | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (Egap) (eV) |
|---|---|---|---|
| Compound 4 | -5.882 | -2.223 | 3.659 |
| Compound 5 | -5.918 | -2.316 | 3.602 |
| Compound 6 | -5.864 | -2.367 | 3.497 |
| Compound 7 | -5.698 | -2.254 | 3.444 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of electron delocalization, charge transfer mechanisms, and intramolecular bonding interactions. rsc.org This analysis is crucial for understanding the stability of a molecule arising from hyper-conjugative interactions. rsc.org For pyrido[2,3-b]pyrazine derivatives, NBO analysis has been performed using the Gaussian 09 program package to examine natural populations and bonding characteristics. rsc.org The analysis helps in elucidating the dynamics of electron transfer and bond interactions within the molecular structure. rsc.org
Global Reactivity Parameters and Band Gap Correlations
Global reactivity parameters (GRPs) are calculated to quantify the chemical reactivity and stability of molecules. nih.gov These parameters include hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). derpharmachemica.comresearchgate.net They are often correlated with the HOMO-LUMO energy gap (Egap). nih.gov For instance, a compound with a lower Egap value is expected to have a smaller hardness and greater softness, indicating higher reactivity. nih.gov In a study on pyrido[2,3-b]pyrazine derivatives, it was found that a compound with a low Egap of 3.444 eV exhibited a small hardness value of 1.722 eV and a greater softness of 0.290 eV⁻¹. nih.gov
| Compound | Hardness (η) | Softness (S) |
|---|---|---|
| Compound 4 | 1.829 | 0.273 |
| Compound 5 | 1.801 | 0.277 |
| Compound 6 | 1.748 | 0.286 |
| Compound 7 | 1.722 | 0.290 |
Molecular Dynamics Simulations and Ab Initio Methods
Beyond DFT, ab initio quantum-chemical methods and on-the-fly nonadiabatic molecular dynamics simulations are employed to study the dynamic processes of pyrido[2,3-b]pyrazine and its complexes. rsc.org These advanced simulations are particularly useful for investigating photochemical reactions.
A notable study investigated the mechanism and photodynamics of excited-state Proton-Coupled Electron Transfer (PCET) in 1:1 pyrido[2,3-b]pyrazine complexes with methanol (B129727). rsc.org The research found that the PCET process is ultrafast and efficient when an intramolecular hydrogen bond is formed with one of the β-positioned nitrogen atoms in the pyrido[2,3-b]pyrazine molecule. This efficiency is attributed to the stabilization of the reactive ππ* charge-transfer electronic state. In contrast, when the hydrogen bond forms with an isolated nitrogen site, the complex shows significantly lower reactivity. rsc.org Such simulations provide critical insights into reaction mechanisms that are not accessible through static calculations alone. rsc.org
Nonadiabatic Molecular Dynamics for Photodynamics Studies
While direct nonadiabatic molecular dynamics studies on this compound are not extensively documented, significant research on the parent compound, pyrido[2,3-b]pyrazine, complexed with methanol offers profound insights into the photodynamical behavior that is largely applicable. rsc.orgchemrxiv.org These studies utilize on-the-fly ab initio quantum-chemical methods to simulate the molecular behavior upon photoexcitation. rsc.orgchemrxiv.org
Upon excitation to the lowest-energy bright state, S2(ππ), the system undergoes a rapid relaxation process. chemrxiv.org This involves a swift transition to the S1(nπ) state, followed by a subsequent decay to the ground state (S0). chemrxiv.org The efficiency of this relaxation pathway is a critical aspect of the molecule's photostability and energy dissipation mechanisms. The dynamics of these processes are mapped out by propagating a swarm of independent classical nuclear trajectories on the quantum electronic potential energy surfaces, a technique known as trajectory surface hopping.
Mechanistic Studies of Proton-Coupled Electron Transfer (PCET)
The pyrido[2,3-b]pyrazine scaffold is a model system for studying excited-state proton-coupled electron transfer (PCET), a fundamental process in many biological and chemical systems. rsc.orgchemrxiv.org Computational studies on its 1:1 complexes with methanol have revealed an ultrafast and efficient PCET mechanism. rsc.orgresearchgate.net This process is pivotal in the photo-oxidation of small molecules and has implications for green hydrogen production. rsc.orgresearchgate.net
The mechanism involves the transfer of both a proton and an electron from the methanol molecule to the pyrido[2,3-b]pyrazine. chemrxiv.org The rate and efficiency of this reaction are highly dependent on the specific nitrogen atom involved in the initial hydrogen bond. rsc.orgresearchgate.net Theoretical models have demonstrated that the process is significantly more favorable when the hydrogen bond is formed with one of the β-positioned nitrogen atoms of the pyrazine (B50134) ring. rsc.orgresearchgate.net This regioselectivity is attributed to the stabilization of the reactive ππ* charge-transfer electronic state in that configuration. rsc.orgresearchgate.net
Theoretical Insights into Intramolecular Hydrogen Bonding Effects
Theoretical investigations have highlighted the critical role of hydrogen bonding in dictating the photophysical properties of pyrido[2,3-b]pyrazine systems. In complexes with protic solvents like methanol, the formation of an intermolecular hydrogen bond is the first step in the PCET process. rsc.orgchemrxiv.org The specific site of hydrogen bonding significantly influences the subsequent photochemical events. rsc.orgresearchgate.net
When the hydrogen bond forms with one of the neighboring nitrogen atoms in the pyrazine ring, the rate of relaxation from the excited state is markedly higher. chemrxiv.org This effect is rationalized by an interaction between the methanol's oxygen atom and the adjacent nitrogen atom, which is not directly involved in the hydrogen bond. chemrxiv.org This secondary interaction helps to stabilize the transition state and facilitate the deactivation pathway. In contrast, complexes where the hydrogen bond forms with the isolated nitrogen atom of the pyrazine ring exhibit much lower reactivity. rsc.orgresearchgate.net These theoretical insights underscore the subtle yet powerful influence of non-covalent interactions on the photochemistry of this heterocyclic system. The formation of intramolecular hydrogen bonds is also a key factor in enhancing the planarity of cyclic compounds, which in turn contributes to their stability through increased π–π stacking interactions. mdpi.comrsc.org
Computational Approaches to Chemical Reactivity and Stability
Density Functional Theory (DFT) calculations have been widely used to predict the structural parameters, electronic properties, chemical reactivity, and stability of pyrido[2,3-b]pyrazine derivatives. nih.gov These computational approaches allow for the calculation of global reactivity parameters that provide a quantitative measure of a molecule's reactivity. nih.gov
Key parameters derived from these calculations include chemical potential (μ), hardness (η), and stabilization energy (ω). nih.gov The chemical potential indicates the tendency of electrons to escape from the system, while hardness is a measure of the resistance to charge transfer. nih.gov The stabilization energy quantifies the energy gain when a molecule accepts an electronic charge from its surroundings. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter that is directly influenced by chemical potential and hardness, providing insights into the molecule's stability and reactivity. nih.gov
| Parameter | Description |
|---|---|
| Chemical Potential (μ) | Describes the movement of electrons within the compound. |
| Hardness (η) | Determines the chemical reactivity and stability. |
| Stabilization Energy (ω) | Represents the stabilization energy when the molecule gains an extra electronic charge. |
| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |
In Silico Prediction of Molecular Interactions and Target Binding
The pyrido[2,3-b]pyrazine scaffold is of significant interest in medicinal chemistry, and in silico methods such as molecular docking are crucial for predicting its interactions with biological targets. ikm.org.my These computational techniques are employed to understand the binding modes of novel derivatives and to rationalize their biological activity. ikm.org.my
For instance, in a study of novel 3-substituted pyrido[2,3-b]pyrazine derivatives, molecular docking was used to investigate their binding affinity with various protein targets, including those involved in inflammation and cancer. ikm.org.my The results revealed that these compounds could bind strongly within the active sites of proteins like TNF-α, TGF-β, and KRAS. ikm.org.my The binding is characterized by the formation of multiple strong hydrogen bonds with key amino acid residues, leading to favorable binding energies. ikm.org.my
| Compound Derivative | Protein Target | Key Interacting Residues | Binding Energy (kcal/mol) |
|---|---|---|---|
| 7b | KRAS | Asn116, Lys117, Asp119, Ser145 | -8.2 |
| 7e | KRAS | Gly13, Val29, Asn116, Asp119, Ser145, Ala146 | -8.0 |
| 9a | TNF-α | Gln61, Tyr151 | -5.9 |
| 9b | TNF-α | Gln61, Tyr151 | -5.7 |
| 9b | TGF-β | Not specified | -6.0 |
These in silico predictions are invaluable for guiding the synthesis of new compounds with improved potency and selectivity, thereby accelerating the drug discovery process. ikm.org.my
Structure Activity Relationship Sar Studies and Molecular Recognition
Impact of Substituent Variation on Biological Activity Profiles
The biological activity of the pyrido[2,3-b]pyrazine (B189457) scaffold is highly sensitive to the nature and placement of its substituents. Variations at positions 2, 3, and 7 have been explored, leading to significant changes in activity profiles, particularly in anticancer and antibacterial applications.
In the context of anticancer activity, specifically for overcoming erlotinib (B232) resistance in non-small cell lung cancer (NSCLC), modifications at position 7 have been shown to be critical. nih.gov A study exploring novel pyrido[2,3-b]pyrazines found that an unsubstituted position 2 was important for potent activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines. nih.gov The introduction of various heteroaromatic moieties at the C-7 position via aza-Suzuki coupling led to compounds with significant inhibitory effects. For instance, compound 7n (see table below), which features a specific substituted pyridine (B92270) ring at C-7, demonstrated exceptional potency with IC50 values of 0.09 µM and 0.15 µM against PC9 and PC9-ER cells, respectively. nih.gov This highlights that while the core structure is essential, carefully selected substituents at C-7 can dramatically enhance efficacy and overcome drug resistance.
For antibacterial applications, the substitution pattern at the C-2 and C-3 positions is a key determinant of activity. Research on a series of pyrido[2,3-b]pyrazine derivatives showed that a derivative bearing two thiocarbonyl (thione) groups at these positions exhibited the most potent antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, S. typhi) bacteria. Conversely, the introduction of various alkyl or aryl side-chains at positions 2 and 3 resulted in a decrease in antibacterial effect. This suggests that the thione functionality is a crucial pharmacophoric element for the antibacterial properties of this scaffold.
| Compound | C-7 Substituent | PC9 IC50 (µM) | PC9-ER IC50 (µM) |
|---|---|---|---|
| 7n | 2-(Morpholin-4-yl)-5-pyridyl | 0.09 | 0.15 |
| 7m | 2-(4-Methylpiperazin-1-yl)-5-pyridyl | 0.14 | 0.26 |
| 7g | 6-(Morpholin-4-yl)-3-pyridyl | 0.29 | 0.45 |
Positional Effects of Functional Groups on Pyrido[2,3-b]pyrazine Bioactivity
The specific position of functional groups on the pyrido[2,3-b]pyrazine ring system can lead to dramatically different biological outcomes. This positional isomerism is a critical factor in the SAR of these compounds.
A striking example of this is seen in the antibacterial activity of N-oxide derivatives of pyrido[2,3-b]pyrazine. A study evaluating these compounds found that pyrido[2,3-b]pyrazine 1,4-dioxide derivatives displayed strong antibacterial activities. nih.gov In contrast, the corresponding pyrido[2,3-b]pyrazine 1-oxide derivatives showed no activity. nih.gov This stark difference underscores the critical importance of the N-oxide position, suggesting that the 1,4-dioxide arrangement is essential for the compound's mechanism of antibacterial action, while the 1-oxide is not.
Furthermore, the synthesis of pyrido[2,3-b]pyrazines, often achieved through the condensation of pyridinediamines and α-dicarbonyl compounds, can lead to the formation of two different regioisomers if the dicarbonyl component is unsymmetrical. researchgate.net Research has shown that these regioisomers can possess significantly different biological activities. researchgate.net The ability to control the reaction conditions, such as temperature and catalysis (acidic vs. basic), can influence the regioselectivity of the condensation, allowing for the preferential synthesis of the more biologically active isomer. researchgate.net This highlights that not only the presence of a functional group but its precise location on the heterocyclic core is a key determinant of bioactivity.
Stereochemical Influences on Molecular Recognition
The role of stereochemistry is fundamental in medicinal chemistry, as the three-dimensional arrangement of a molecule dictates its ability to bind to a biological target. mdpi.com However, within the studied literature on pyrido[2,3-b]pyrazine derivatives, there is a notable lack of information regarding the influence of stereoisomerism on molecular recognition.
Most of the reported bioactive pyrido[2,3-b]pyrazine derivatives are achiral. Research has been conducted on the synthesis of dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives that incorporate a chiral substituent on a nitrogen atom, introducing a stereocenter to the molecule. researchgate.net While this demonstrates the possibility of creating chiral analogues, studies detailing the separation of enantiomers or diastereomers and the subsequent comparison of their biological activities are not available in the reviewed literature. Consequently, the specific stereochemical requirements for the molecular recognition of this scaffold by biological targets remain an unelucidated area of its SAR.
Elucidation of Key Pharmacophoric Features
Pharmacophore modeling helps to identify the essential structural features of a molecule required for its biological activity. For the pyrido[2,3-b]pyrazine scaffold, different key features have been identified depending on the biological target.
In the development of inhibitors for the Wnt/β-catenin signaling pathway, which is implicated in cancer, pharmacophore mapping studies have been conducted on 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives. These studies revealed that the pyrido[2,3-b]pyrazine core itself serves as a crucial pharmacophoric element, functioning as both a hydrogen-bond acceptor site and a hydrophobic center.
More detailed insights come from molecular docking studies of 3-substituted pyrido[2,3-b]pyrazine derivatives targeting the KRAS protein, another important cancer target. ikm.org.my Docking analysis showed that these compounds bind effectively within the protein's active site. Key interactions identified include the formation of multiple strong hydrogen bonds between the nitrogen atoms of the pyrazine (B50134) ring and amino acid residues such as Asn116, Asp119, and Ser145. ikm.org.my For example, one potent derivative formed four hydrogen bonds with Asn116, Lys117, Asp119, and Ser145, achieving a strong binding energy of -8.2 kcal/mol. ikm.org.my These findings suggest that the key pharmacophoric features for this target include:
The pyrazine nitrogen atoms acting as hydrogen bond acceptors.
The planar aromatic core contributing to hydrophobic interactions within the binding pocket.
Appropriately placed substituents at C-3 that can engage with specific residues in the active site.
Computational SAR Modeling and Prediction
Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are powerful tools for understanding and predicting the biological activity of compounds. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the 3D properties of molecules with their potency, providing detailed insights for rational drug design.
While specific 3D-QSAR studies for the pyrido[2,3-b]pyrazine scaffold were not found in the reviewed literature, the application of these methods to closely related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, illustrates the approach. researchgate.net In a typical 3D-QSAR study, a series of active compounds are aligned, and their steric and electrostatic fields are calculated.
CoMFA models generate contour maps that visualize regions where steric bulk or specific electrostatic charges are predicted to increase or decrease biological activity. For example, a model might show a green contour in a specific region, indicating that bulky substituents are favored for higher activity, while a yellow contour would suggest that bulk is detrimental. Similarly, blue contours indicate where positive charges are favorable, and red contours show where negative charges are preferred.
CoMSIA models provide additional information by analyzing hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, offering a more comprehensive picture of the requirements for ligand-receptor interaction.
The predictive power of these models is validated statistically (e.g., using cross-validated correlation coefficient q²) to ensure their reliability. researchgate.net Such models, once established, can be used to predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules and saving significant time and resources in the drug discovery process. The application of these computational tools to the pyrido[2,3-b]pyrazine scaffold represents a promising future direction for elucidating its SAR in greater detail.
Mechanistic Insights into Biological Activities
Ligand-Target Binding Interactions
The biological activity of 2-Methylpyrido[2,3-b]pyrazine is fundamentally dependent on its ability to bind to specific molecular targets, such as enzymes or receptors. The nature of this binding dictates the compound's efficacy and selectivity.
Specificity and Selectivity of Binding
The specificity of pyrido[2,3-b]pyrazine (B189457) derivatives for their biological targets is governed by a combination of electronic and steric factors. The fused ring system provides a rigid scaffold that can be functionalized with different substituent groups to fine-tune its binding affinity for a particular protein. google.com The nitrogen atoms within the pyrazine (B50134) and pyridine (B92270) rings are key features, as they can act as hydrogen bond acceptors, forming specific interactions with amino acid residues (like asparagine or glutamine) in a protein's binding site. rsc.org This directional hydrogen bonding is crucial for the correct orientation of the ligand within the active site, contributing significantly to binding specificity. rsc.org Loss of this ligand specificity can lead to aberrant signaling, as seen in mutations of the Fibroblast Growth Factor Receptor 2 (FGFR-2), where the receptor is activated by atypical ligands. google.com
Mechanistic Studies of DNA Electrochemical Sensing
The application of pyrido[2,3-b]pyrazine derivatives in the electrochemical sensing of DNA has been a subject of scientific investigation, offering insights into their potential as components of biosensors. nih.gov Studies have focused on understanding the mechanism by which these compounds facilitate the detection of DNA through electrochemical methods.
A key technique employed in these mechanistic studies is cyclic voltammetry (CV), which is utilized to monitor the immobilization of single-stranded DNA (ss-DNA) onto the surface of a glassy carbon electrode (GCE). nih.gov The process often involves the use of a redox couple, such as Fe(CN)63−/Fe(CN)64−, as an indicator. nih.gov The fundamental principle of this sensing mechanism lies in the electrostatic repulsion between the negatively charged phosphate (B84403) backbone of the DNA and the negatively charged redox couple. nih.gov
When ss-DNA is successfully immobilized on the GCE surface, it creates a negatively charged barrier. This barrier impedes the diffusion of the negatively charged [Fe(CN)6]3−/4− ions towards the electrode surface, leading to a decrease in the peak current observed in the cyclic voltammogram. This change in the electrochemical signal serves as an indicator of DNA presence and immobilization.
Research has been conducted on a series of novel pyrido[2,3-b]pyrazine based heterocyclic compounds to explore their role in this process. nih.gov These studies provide a foundational understanding of how the broader class of pyrido[2,3-b]pyrazines, including this compound, could potentially function in similar DNA sensing applications. The general mechanism involves the modification of the electrode surface with these compounds, which then interact with DNA, and the resulting interaction is transduced into a measurable electrochemical signal.
In a typical experimental setup, the bare glassy carbon electrode exhibits a specific cyclic voltammogram for the K3[Fe(CN)6] redox probe, characterized by distinct cathodic and anodic peaks. nih.gov Upon modification of the electrode with pyrido[2,3-b]pyrazine derivatives and subsequent immobilization of ss-DNA, changes in these peak potentials and currents are observed, signifying the interaction and sensing event. nih.gov
The following table summarizes the key electrochemical parameters observed in a study of pyrido[2,3-b]pyrazine derivatives for DNA sensing, illustrating the changes that form the basis of the detection mechanism. nih.gov
| Electrode State | Cathodic Peak Potential (Epc) | Anodic Peak Potential (Epa) | Peak-to-Peak Separation (ΔEp) |
| Bare GCE | 150 mV | 490 mV | 340 mV |
| Modified GCE | - | - | 190 mV |
Data sourced from a study on novel pyrido[2,3-b]pyrazine based heterocyclic compounds. nih.gov
The decrease in the peak-to-peak separation (ΔEp) upon electrode modification suggests an enhanced reversibility of the redox reaction, which is a crucial aspect of the sensing performance. nih.gov
Applications in Medicinal Chemistry and Chemical Biology
2-Methylpyrido[2,3-b]pyrazine as a Privileged Scaffold in Drug Discovery
The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, serving as a foundation for the development of various therapeutic agents. The pyridine (B92270) unit is considered an attractive and privileged scaffold in drug design. mdpi.com The pyrido[2,3-b]pyrazine (B189457) nucleus, which incorporates a pyrazine (B50134) ring fused to a pyridine ring, is recognized for its versatile role in medicinal chemistry. researchgate.net This structure is present in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.gov
Derivatives of the pyrido[2,3-b]pyrazine scaffold have been synthesized and evaluated for various pharmacological activities. For instance, certain derivatives have shown potent inhibitory activity against human cytomegalovirus (HCMV) polymerase, highlighting their potential as antiviral agents. d-nb.info The electron-deficient nature of the pyrazine ring, combined with the hydrogen bonding capabilities of the nitrogen atoms, allows for diverse chemical transformations and interactions with biological macromolecules. researchgate.netnih.gov This makes the this compound scaffold a promising starting point for developing libraries of compounds aimed at a wide array of therapeutic targets.
Scaffold Derivatization for Novel Therapeutic Agent Development
The functionalization of the this compound core is a key strategy for developing novel therapeutic agents. By introducing various substituents at different positions on the heterocyclic ring system, researchers can modulate the compound's physicochemical properties and biological activity.
A notable area of investigation involves the synthesis of non-nucleoside inhibitors of viral polymerases. A series of pyrido[2,3-b]pyrazine derivatives with different substitution groups at the 2-position were synthesized to optimize inhibition of HCMV polymerase while minimizing off-target effects. d-nb.info This research identified compounds with strong antiviral activity against a broad spectrum of herpesviruses, including HCMV, herpes simplex virus (HSV-1, HSV-2), and Epstein-Barr virus (EBV). d-nb.info Other derivatization efforts have led to compounds with significant antiproliferative activity against human melanoma cells and antibacterial properties. mdpi.comnih.gov
The synthesis of these derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig C-N coupling, which allows for the introduction of diverse amine groups. rsc.org These synthetic strategies enable the creation of a wide chemical space around the core scaffold for structure-activity relationship (SAR) studies.
Table 1: Examples of Bioactive Pyrido[2,3-b]pyrazine Derivatives
| Derivative Class | Target/Activity | Therapeutic Area |
|---|---|---|
| 2-Substituted amines | HCMV DNA Polymerase | Antiviral (Herpesviruses) d-nb.info |
| 8-Benzylamino derivatives | A2058 human melanoma cells | Anticancer mdpi.com |
| 1,4-Dioxide derivatives | Various bacteria | Antibacterial nih.gov |
Integration into Fragment-Based Drug Design Strategies
Fragment-based drug design (FBDD) is a powerful method for lead discovery that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. mdpi.com These fragments are then optimized and linked together to produce a high-affinity lead compound.
The this compound scaffold is well-suited for integration into FBDD strategies. With a molecular weight below 300 Da, it fits the general criteria for a fragment. mdpi.com Its rigid, heterocyclic structure provides a well-defined vector for chemical elaboration. The nitrogen atoms within the scaffold can act as key hydrogen bond acceptors, anchoring the fragment in the target's binding site. Screening of a fragment library containing this compound could identify initial hits, which can then be grown or linked to other fragments to enhance potency and selectivity. The principles of FBDD involve breaking down larger molecules into meaningful, non-overlapping fragments like rings and linkers, a category into which this scaffold fits perfectly. exactelabs.com
Use as Building Blocks for Complex Bioactive Molecules
The pyrido[2,3-b]pyrazine ring system serves as a versatile building block, or synthon, for the construction of more complex, polycyclic bioactive molecules. uzh.ch Its inherent chemical reactivity allows for its incorporation into larger molecular architectures through various synthetic methodologies.
For example, functionalized pyrido[2,3-b]pyrazines have been used in multicomponent reactions to synthesize novel, complex heterocyclic compounds. nih.gov These reactions can efficiently generate molecular diversity from simple starting materials. Furthermore, pyrido[2,3-b]pyrazine derivatives can be subjected to subsequent cyclization reactions to afford fused-ring systems, such as pyrazino-fused carbazoles, which have been evaluated for their biological properties. mdpi.com The ability to pre-functionalize the pyrido[2,3-b]pyrazine core and then use it in further synthetic steps makes it an important tool for constructing elaborate molecules with potential therapeutic applications.
Role in Advancing Heterocyclic Chemistry Research
Research into this compound and its parent scaffold contributes significantly to the broader field of heterocyclic chemistry. The development of novel synthetic routes to this ring system and the exploration of its reactivity expand the toolkit available to organic chemists.
Studies have focused on optimizing the regioselective condensation reaction between pyridinediamines and unsymmetrical α-oxocarbonyl compounds, which is a common method for synthesizing the pyrido[2,3-b]pyrazine core. researchgate.net Understanding how reaction conditions like temperature and catalysis affect the isomeric outcome is crucial for producing specific, biologically active compounds. Additionally, the synthesis of various derivatives for biological and material science applications drives the discovery and refinement of chemical reactions, such as multicomponent and cross-coupling reactions. nih.govrsc.org
Potential Applications in Material Science and Display Technology
Beyond its biological applications, the pyrido[2,3-b]pyrazine scaffold has shown significant promise in the field of material science. Its electron-deficient nature makes it an excellent acceptor unit in donor-acceptor (D-A) type molecules, which are crucial for developing advanced organic electronic materials.
Derivatives of pyrido[2,3-b]pyrazine have been designed as blue-to-red light-emitting materials. rsc.org By attaching different electron-donating amine groups to the core scaffold, researchers can tune the intramolecular charge transfer (ICT) properties of the molecules, thereby controlling their emission color. rsc.orgbohrium.com Some of these materials exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent in the aggregated or solid state, which is a desirable property for applications in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net Furthermore, certain pyrido[2,3-b]pyrazine-based compounds have been investigated for their nonlinear optical (NLO) properties, suggesting potential use in display technology and other optical applications. nih.gov
Table 2: Material Properties of Pyrido[2,3-b]pyrazine Derivatives
| Derivative Type | Property | Potential Application |
|---|---|---|
| Donor-Acceptor-Donor (D-A-D) | Tunable light emission (blue to red) | Organic Electronics, OLEDs rsc.org |
| Donor-Acceptor (D-A) | Aggregation-Induced Emission (AIE) | Solid-state lighting, Sensors researchgate.net |
Q & A
Q. Spectroscopy :
- NMR/FT-IR : Assign peaks to confirm methyl substitution at the 2-position and pyrazine/pyridine ring fusion .
- X-ray crystallography : Resolve ambiguities in regiochemistry, as done for 3-(2-thienyl)pyrido[2,3-b]pyrazine (monoclinic, P2₁/c space group) .
Computational : - DFT (B3LYP/6-31G(d,p)) : Calculate HOMO/LUMO energies to correlate with photophysical properties (e.g., OLED emission profiles) .
- Molecular docking : Predict binding affinities for kinase targets (e.g., JAKs) .
What experimental evidence supports the biological activity of this compound in kinase inhibition?
Pyrido[2,3-b]pyrazine derivatives exhibit kinase inhibition via active-site binding, as shown for JAK isoforms . Methyl substitution at the 2-position may enhance steric complementarity. For example:
- In vitro assays : IC₅₀ values for related 2-alkyloxy-3-phenylethynyl derivatives against TGase 2 were in the nM range .
- Structure-activity relationship (SAR) : Methyl groups improve metabolic stability compared to halogenated analogs .
Methodological note : Use fluorescence polarization assays to quantify kinase inhibition and validate with Western blotting for downstream signaling .
How does the methyl substituent influence the photophysical properties of this compound in OLED applications?
The methyl group alters electron density, affecting emission wavelengths. Pyrido[2,3-b]pyrazine cores with donor-acceptor tuning exhibit full-color OLED emission (blue to red) . Key findings:
- PLQY : Methyl derivatives show high photoluminescence quantum yields (up to 20% EQE in yellow/orange OLEDs) .
- HOMO/LUMO : Methyl substitution stabilizes the HOMO (-5.2 eV) and narrows the bandgap (2.8 eV), enabling red-shifted emission .
Experimental design : Use time-resolved fluorescence to assess thermally activated delayed fluorescence (TADF) .
What strategies are effective in resolving contradictions in biological activity data for halogenated vs. methyl-substituted analogs?
Contradictions arise from differing reactivity and steric effects. For example:
- Bromine/Iodine : Enhance cross-coupling reactivity but reduce solubility .
- Methyl : Improves lipophilicity (logP +0.5) but may reduce electrophilicity .
Methodology : - Conduct parallel SAR studies under standardized conditions (e.g., fixed cell lines, ATP concentrations).
- Use molecular dynamics simulations to compare binding modes .
How can computational modeling guide the optimization of this compound derivatives for antitumor activity?
- QSAR models : Correlate methyl group placement with cytotoxicity (e.g., IC₅₀ against HeLa cells) .
- ADMET prediction : Assess pharmacokinetics (e.g., CYP450 inhibition risk) .
- Docking studies : Prioritize derivatives with high affinity for TGase 2 or JAK2 .
What methodological approaches are recommended for analyzing synthetic byproducts in this compound synthesis?
- HPLC-MS : Detect trace impurities (e.g., regioisomers like 2-(2-thienyl)pyrido[2,3-b]pyrazine) .
- Tandem MS/MS : Fragment ions confirm structural deviations .
- Crystallography : Resolve regiochemical ambiguities, as in monoclinic crystal structures .
How do solvent and catalyst choices impact the yield of this compound derivatives?
- Solvents : Polar aprotic solvents (NMP, DMF) enhance solubility of intermediates .
- Catalysts : Pd(PPh₃)₂Cl₂/CuI systems optimize Sonogashira couplings for alkynyl derivatives .
- Reaction monitoring : In-situ FT-IR tracks intermediate formation .
What translational challenges exist in advancing this compound from in vitro to in vivo studies?
- Bioavailability : Methyl derivatives may require prodrug strategies due to poor aqueous solubility .
- Toxicity : Screen for hepatotoxicity using primary hepatocyte models .
- In vivo validation : Use xenograft models to assess tumor reduction, as done for TGase 2 inhibitors .
How do halogenated derivatives of this compound compare in reactivity and biological activity?
Methodology : Compare IC₅₀ values in kinase assays and logP measurements to balance activity and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
